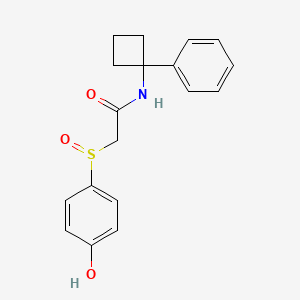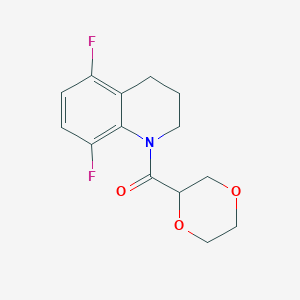
2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide, also known as NS-398, is a non-steroidal anti-inflammatory drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in 1994 by scientists at Sankyo Co., Ltd. in Japan. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that promote inflammation and pain. By inhibiting COX-2, 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide reduces the production of prostaglandins and, therefore, reduces inflammation and pain.
Biochemical and physiological effects:
2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its selective inhibition of COX-2, 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has also been shown to reduce the production of cytokines and chemokines that promote inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows for the study of the specific effects of COX-2 inhibition. It is also relatively stable and can be easily synthesized in large quantities. However, 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has a relatively short half-life in vivo, which can limit its use in animal studies.
Orientations Futures
There are several future directions for research on 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide. Another area of research is the investigation of the effects of 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide on other pathways and targets beyond COX-2. For example, 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide in vivo, as well as its potential therapeutic applications in humans.
Méthodes De Synthèse
2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide can be synthesized through a multi-step process starting from 4-hydroxybenzaldehyde. The first step involves the conversion of 4-hydroxybenzaldehyde to 4-hydroxybenzaldehyde oxime, followed by a cyclization reaction to form 1-phenylcyclobutanone oxime. The oxime is then reduced to the corresponding amine, which is acylated with chloroacetyl chloride to produce N-(1-phenylcyclobutyl)acetamide. Finally, the amide is sulfinylated using m-chloroperbenzoic acid to yield 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide.
Applications De Recherche Scientifique
2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer, 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including colorectal, breast, and lung cancer. Inflammation is a common feature of many diseases, and 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has been shown to reduce inflammation in various animal models of arthritis, asthma, and colitis. In pain, 2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide has been shown to have analgesic effects in various animal models of neuropathic pain and inflammatory pain.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)sulfinyl-N-(1-phenylcyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-15-7-9-16(10-8-15)23(22)13-17(21)19-18(11-4-12-18)14-5-2-1-3-6-14/h1-3,5-10,20H,4,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCAOBPUAXPZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)CS(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582590.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B7582593.png)
![2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7582594.png)
![2-Hydroxy-3-[[4-(methoxymethyl)benzoyl]amino]-2-methylpropanoic acid](/img/structure/B7582598.png)
![2-Hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid](/img/structure/B7582602.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582609.png)
![2-[Cyclopropylmethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7582612.png)
![3-[(2-Chloro-4,5-difluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582613.png)
![1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B7582621.png)

![(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7582643.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one](/img/structure/B7582659.png)
![1-Chloro-2-[2-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7582670.png)
![2-(3-methoxythiophen-2-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7582677.png)